molecular formula C19H22N4O3 B12493257 4-hydroxy-5-(3-methoxyphenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

4-hydroxy-5-(3-methoxyphenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B12493257
M. Wt: 354.4 g/mol
InChI Key: OOJITCUQBUCPQG-UHFFFAOYSA-N
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Description

4-hydroxy-5-(3-methoxyphenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-(3-methoxyphenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the piperidin-1-yl group: This step may involve nucleophilic substitution reactions.

    Hydroxylation and methoxylation: These functional groups can be introduced through selective oxidation and methylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-(3-methoxyphenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-hydroxy-5-(3-methoxyphenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with biological pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-5-(3-methoxyphenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one: Known for its unique structure and biological activity.

    Other Pyrido[2,3-d]pyrimidines: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

5-(3-methoxyphenyl)-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C19H22N4O3/c1-26-13-7-5-6-12(10-13)14-11-15(24)20-17-16(14)18(25)22-19(21-17)23-8-3-2-4-9-23/h5-7,10,14H,2-4,8-9,11H2,1H3,(H2,20,21,22,24,25)

InChI Key

OOJITCUQBUCPQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)N4CCCCC4

Origin of Product

United States

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